molecular formula C19H15N3O2S B2426404 N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide CAS No. 1021253-01-9

N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2426404
CAS No.: 1021253-01-9
M. Wt: 349.41
InChI Key: ZJPDTUHDTVWJTK-UHFFFAOYSA-N
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Description

N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a pyridazine ring substituted with a methylthio group and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions, often using methylthiol or its derivatives.

    Coupling with Xanthene: The xanthene moiety is coupled to the pyridazine ring through amide bond formation, typically using coupling reagents such as carbodiimides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its photophysical properties could be exploited in the development of fluorescent dyes or sensors.

    Biological Studies: The compound can be used as a probe to study biological processes involving pyridazine derivatives.

Mechanism of Action

The mechanism of action of N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs.

    Xanthene Derivatives: Compounds like fluorescein and rhodamine.

Uniqueness

N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide is unique due to the combination of the pyridazine and xanthene moieties, which confer distinct chemical and biological properties. This combination is less common in the literature compared to other diazines and xanthene derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(6-methylsulfanylpyridazin-3-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-25-17-11-10-16(21-22-17)20-19(23)18-12-6-2-4-8-14(12)24-15-9-5-3-7-13(15)18/h2-11,18H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPDTUHDTVWJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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